molecular formula C8H16N2O B1396182 (3R)-1-(Oxetan-3-yl)piperidin-3-amine CAS No. 1349700-06-6

(3R)-1-(Oxetan-3-yl)piperidin-3-amine

Cat. No.: B1396182
CAS No.: 1349700-06-6
M. Wt: 156.23 g/mol
InChI Key: FECUYKSSLLPDLH-SSDOTTSWSA-N
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Description

(3R)-1-(Oxetan-3-yl)piperidin-3-amine is a chemical compound that features a piperidine ring substituted with an oxetane group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-1-(Oxetan-3-yl)piperidin-3-amine typically involves the formation of the piperidine ring followed by the introduction of the oxetane group. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired stereochemistry is achieved.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(3R)-1-(Oxetan-3-yl)piperidin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The oxetane and piperidine rings can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane derivatives, while substitution reactions can introduce new functional groups into the piperidine ring.

Scientific Research Applications

(3R)-1-(Oxetan-3-yl)piperidin-3-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of biological systems and as a potential ligand for receptor studies.

    Industry: The compound can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (3R)-1-(Oxetan-3-yl)piperidin-3-amine involves its interaction with specific molecular targets. The oxetane group can participate in ring-opening reactions, while the piperidine ring can interact with various receptors or enzymes. These interactions can modulate biological pathways and lead to specific effects, depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    (3R)-1-(Oxetan-3-yl)piperidine: Similar structure but lacks the amine group.

    (3R)-1-(Oxetan-3-yl)pyrrolidine: Contains a pyrrolidine ring instead of a piperidine ring.

    (3R)-1-(Oxetan-3-yl)morpholine: Features a morpholine ring in place of the piperidine ring.

Uniqueness

(3R)-1-(Oxetan-3-yl)piperidin-3-amine is unique due to the presence of both the oxetane and piperidine rings, which confer distinct chemical and biological properties

Properties

IUPAC Name

(3R)-1-(oxetan-3-yl)piperidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O/c9-7-2-1-3-10(4-7)8-5-11-6-8/h7-8H,1-6,9H2/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FECUYKSSLLPDLH-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2COC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](CN(C1)C2COC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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